molecular formula C12H11BrO3 B6158405 1-[1-(1,3-dioxaindan-5-yl)cyclopropyl]-2-bromoethan-1-one CAS No. 1337606-42-4

1-[1-(1,3-dioxaindan-5-yl)cyclopropyl]-2-bromoethan-1-one

Cat. No.: B6158405
CAS No.: 1337606-42-4
M. Wt: 283.12 g/mol
InChI Key: HAISDXFSEWQHND-UHFFFAOYSA-N
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Description

1-[1-(1,3-Dioxaindan-5-yl)cyclopropyl]-2-bromoethan-1-one is a synthetic organic compound characterized by its unique structure, which includes a cyclopropyl group and a brominated ethanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[1-(1,3-dioxaindan-5-yl)cyclopropyl]-2-bromoethan-1-one typically involves the following steps:

    Formation of the 1,3-dioxaindan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the cyclopropyl group: This step involves the reaction of the 1,3-dioxaindan derivative with a cyclopropylating agent, such as cyclopropyl bromide, under suitable conditions.

    Bromination of ethanone: The final step involves the bromination of the ethanone moiety using a brominating agent like bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.

Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions: 1-[1-(1,3-Dioxaindan-5-yl)cyclopropyl]-2-bromoethan-1-one can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides.

    Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Oxidation Reactions: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Common Reagents and Conditions:

    Substitution: Nucleophiles (e.g., amines, thiols) in the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

    Reduction: Reducing agents like LiAlH4 or NaBH4 in anhydrous solvents.

    Oxidation: Oxidizing agents like KMnO4 or CrO3 in acidic or basic conditions.

Major Products:

    Substitution: Corresponding substituted ethanone derivatives.

    Reduction: Alcohol derivatives.

    Oxidation: Carboxylic acid derivatives.

Scientific Research Applications

1-[1-(1,3-Dioxaindan-5-yl)cyclopropyl]-2-bromoethan-1-one has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[1-(1,3-dioxaindan-5-yl)cyclopropyl]-2-bromoethan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the cyclopropyl group play crucial roles in its binding affinity and specificity. The compound may inhibit or activate certain pathways, leading to its observed biological effects.

Comparison with Similar Compounds

  • 1-[1-(1,3-Dioxaindan-5-yl)cyclopropyl]methanamine
  • 1-[1-(1,3-Dioxaindan-5-yl)cyclopropyl]ethanol
  • 1-[1-(1,3-Dioxaindan-5-yl)cyclopropyl]acetic acid

Comparison: 1-[1-(1,3-Dioxaindan-5-yl)cyclopropyl]-2-bromoethan-1-one is unique due to the presence of the brominated ethanone moiety, which imparts distinct reactivity and potential biological activity compared to its analogs. The cyclopropyl group and the 1,3-dioxaindan ring system are common features among these compounds, contributing to their structural and functional similarities.

Properties

CAS No.

1337606-42-4

Molecular Formula

C12H11BrO3

Molecular Weight

283.12 g/mol

IUPAC Name

1-[1-(1,3-benzodioxol-5-yl)cyclopropyl]-2-bromoethanone

InChI

InChI=1S/C12H11BrO3/c13-6-11(14)12(3-4-12)8-1-2-9-10(5-8)16-7-15-9/h1-2,5H,3-4,6-7H2

InChI Key

HAISDXFSEWQHND-UHFFFAOYSA-N

Canonical SMILES

C1CC1(C2=CC3=C(C=C2)OCO3)C(=O)CBr

Purity

95

Origin of Product

United States

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